molecular formula C18H15NO2 B6450757 1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 2640977-33-7

1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B6450757
CAS No.: 2640977-33-7
M. Wt: 277.3 g/mol
InChI Key: CEBUUUYGQQZUDX-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a heterocyclic compound belonging to the 1,4-dihydroquinolin-4-one family. Its structure features a quinoline core substituted with a methyl group at position 1 and a 4-methylbenzoyl moiety at position 2. The compound’s molecular formula is C₁₉H₁₇NO₂, with a molecular weight of 291.34 g/mol (calculated based on substituents and core structure).

Properties

IUPAC Name

1-methyl-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)17(20)15-11-19(2)16-6-4-3-5-14(16)18(15)21/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBUUUYGQQZUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of aniline with ethyl acetoacetate in the presence of a catalyst such as acetic acid to form 1,4-dihydroquinolin-4-one.

    Methylation: The next step involves the methylation of the nitrogen atom in the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.

    Benzoylation: The final step is the benzoylation of the methylated quinoline derivative with 4-methylbenzoyl chloride in the presence of a base such as pyridine to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-Methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 1,4-dihydroquinolin-4-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name R₁ (Position 1) R₃ (Position 3) Molecular Weight (g/mol) Reported Activities Key Features
1-Methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one Methyl 4-Methylbenzoyl 291.34 Not explicitly reported Enhanced lipophilicity due to aromatic 4-methylbenzoyl group. Potential for CNS activity based on structural similarity to antipsychotic analogs .
1-Benzyl-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (C567-0014) Benzyl 4-Methylbenzoyl 383.44 Screening compound (biological activity not specified) Additional benzyl and methoxy groups increase steric bulk and may alter target selectivity .
2-(1,3-Benzodioxol-5-yl)-1-methyl-1,4-dihydroquinolin-4-one (FDB011523) Methyl 1,3-Benzodioxol-5-yl 307.31 Not reported Benzodioxol substituent enhances electron-rich character, potentially improving binding to aromatic receptor pockets .
3-[(2,3-Dihydro-1H-1,4-diazepin-6-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one (Compound 23) Methyl Diazepine-carbonyl 297 (M⁺) Antimicrobial activity against S. aureus and E. coli Incorporation of a diazepine ring introduces hydrogen-bonding sites, enhancing interactions with microbial enzymes .

Physicochemical and ADME Properties

  • ADME : Molecular docking studies on analogs (e.g., 5g in ) highlight the importance of carbonyl groups in binding to proteins like succinate dehydrogenase (SDH), a feature shared with the target compound’s benzoyl moiety .

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